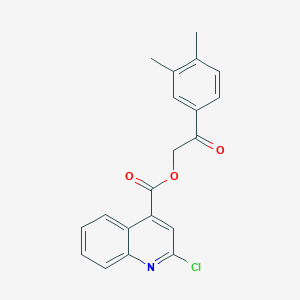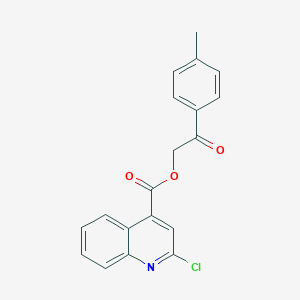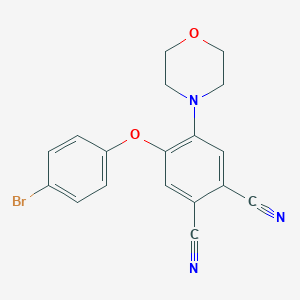![molecular formula C30H26N2O4 B340738 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (non-preferred name)](/img/structure/B340738.png)
4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (non-preferred name) is a complex organic compound with a unique structure. It is characterized by a pentacyclic framework with multiple fused rings and functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (non-preferred name) involves multiple steps, including the formation of the pentacyclic core and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex structure and the specialized conditions required for its synthesis. it is plausible that large-scale production would involve optimization of the synthetic routes to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (non-preferred name) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of additional carbonyl groups, while reduction could result in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (non-preferred name) has several scientific research applications, including:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: It may be used in studies related to enzyme interactions and protein binding due to its complex structure.
Industry: Possible use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (non-preferred name) involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity. The pathways involved in these interactions are still under investigation, but they may include modulation of signal transduction pathways and alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
17-benzyl-hydroxymethyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16,18-dione: Shares a similar pentacyclic core but differs in functional groups.
2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoic acid: Another compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (non-preferred name) lies in its specific combination of functional groups and the oxolan-2-ylmethyl substituent, which may confer unique biological and chemical properties not found in similar compounds.
Propiedades
Fórmula molecular |
C30H26N2O4 |
|---|---|
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C30H26N2O4/c33-28(31-16-19-6-5-15-36-19)17-11-13-18(14-12-17)32-29(34)26-24-20-7-1-2-8-21(20)25(27(26)30(32)35)23-10-4-3-9-22(23)24/h1-4,7-14,19,24-27H,5-6,15-16H2,(H,31,33) |
Clave InChI |
KNZWQCRZFCLWIA-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57 |
SMILES canónico |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({4-Nitrobenzoyl}oxy)-2-[(4-methylphenyl)sulfonyl]phenyl 4-nitrobenzoate](/img/structure/B340655.png)
![N-[4-(benzoylamino)phenyl]-2-chloro-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzamide](/img/structure/B340656.png)
![Ethyl 1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B340657.png)
![3-[(Phenylcarbonyl)amino]phenyl 4-bromo-3-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B340663.png)

![2-(3,4-Dimethylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B340666.png)





![2-(2,5-Dimethylphenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B340676.png)
![2-(4-Methylphenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B340677.png)

